molecular formula C19H17F2N3S B11499149 1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine

1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B11499149
M. Wt: 357.4 g/mol
InChI Key: HZGWHELEYMNASN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with fluorophenyl and thiazolyl groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Substitution Reactions: Introducing the fluorophenyl groups via nucleophilic aromatic substitution.

    Piperazine Ring Formation: Cyclization reactions to form the piperazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the thiazole ring or fluorophenyl groups.

    Substitution: Electrophilic or nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted thiazoles, piperazines, and fluorophenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or receptor binding.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine would involve:

    Molecular Targets: Binding to specific proteins or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the thiazole ring.

    4-(4-Fluorophenyl)-1,3-thiazole: Lacks the piperazine ring.

    1-(2-Chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine: Similar structure but with chlorine instead of fluorine.

Uniqueness

1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine is unique due to the presence of both fluorophenyl and thiazolyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H17F2N3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazole

InChI

InChI=1S/C19H17F2N3S/c20-15-7-5-14(6-8-15)17-13-25-19(22-17)24-11-9-23(10-12-24)18-4-2-1-3-16(18)21/h1-8,13H,9-12H2

InChI Key

HZGWHELEYMNASN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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